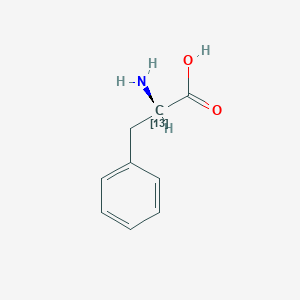

L-Phenylalanine (2-13C)

Beschreibung

Rationale for Positional ¹³C-Labeling, Specifically at the 2-Position of Phenylalanine

The choice of which atom to label in a molecule is critical and depends on the specific biological question being investigated. Positional labeling, where a specific atom in a molecule is replaced with its stable isotope, offers a higher level of detail compared to uniform labeling (where all carbons are ¹³C).

Labeling L-phenylalanine at the 2-position (the α-carbon) is particularly advantageous for several reasons:

Probing Protein Structure and Dynamics: In the context of protein research, L-phenylalanine (2-¹³C) is highly valuable for NMR spectroscopy studies. The ¹³C label at the α-carbon, which is part of the polypeptide backbone, creates an isolated ¹H-¹³C spin system. This simplifies complex NMR spectra, aiding in the unambiguous assignment of signals and providing detailed information about protein structure, dynamics, and interactions at a specific residue position. Aromatic amino acids like phenylalanine are often found at important interaction interfaces and play significant structural roles, making them excellent probes for these studies sigmaaldrich.com.

Tracking Decarboxylation Reactions: The α-carbon is directly adjacent to the carboxyl group of the amino acid. A key metabolic reaction for phenylalanine is decarboxylation, catalyzed by enzymes like phenylalanine decarboxylase, which removes the carboxyl group as carbon dioxide (CO₂) and produces phenylethylamine creative-enzymes.comwikipedia.org. When L-phenylalanine (2-¹³C) is used, the fate of the α-carbon can be followed as the amino acid is converted to its corresponding amine. This allows for the precise measurement of decarboxylase activity and the flux through pathways involving this reaction.

Metabolic Fate of the Amino Acid Backbone: By tracing the ¹³C label at the 2-position, researchers can follow the backbone of the phenylalanine molecule as it is incorporated into proteins or participates in other metabolic transformations, distinct from the fate of the aromatic side chain.

Overview of Major Research Paradigms Utilizing L-Phenylalanine (2-¹³C)

The unique properties of L-Phenylalanine (2-¹³C) make it a valuable tool in several key areas of biochemical research. The primary applications revolve around its use in NMR spectroscopy for structural biology and as a tracer to investigate specific metabolic pathways.

| Research Paradigm | Technique(s) | Key Findings/Applications |

| Protein Structure and Dynamics | Nuclear Magnetic Resonance (NMR) Spectroscopy | - Simplifies complex NMR spectra by creating isolated ¹H-¹³C spin systems. - Enables unambiguous resonance assignment of phenylalanine residues in proteins. - Provides detailed insights into protein folding, conformational changes, and ligand binding at specific sites. |

| Metabolic Flux Analysis (MFA) | Mass Spectrometry (MS), NMR Spectroscopy | - Quantifies the rate of phenylalanine decarboxylation by tracking the conversion of L-phenylalanine (2-¹³C) to labeled phenylethylamine. - Elucidates the contribution of phenylalanine to the synthesis of various secondary metabolites. |

| Enzyme Activity Assays | Isotope Ratio Mass Spectrometry (IRMS), MS | - Serves as a specific substrate for assays of phenylalanine decarboxylase and other enzymes that act on the amino acid backbone. - Allows for sensitive and specific measurement of enzyme kinetics and inhibition. |

Detailed research findings have demonstrated the utility of site-specific labeled phenylalanine in understanding protein dynamics. For example, studies using NMR have been able to probe the side-chain mobility of phenylalanine within the hydrophobic core of proteins, providing insights into protein stability and function. In metabolic studies, while uniformly labeled tracers are more common for global flux analysis, position-specific tracers like L-Phenylalanine (2-¹³C) are crucial for dissecting individual reaction steps. For instance, in engineered microorganisms designed to produce valuable chemicals from phenylalanine, this tracer can help to pinpoint bottlenecks in the production pathway, such as inefficient decarboxylation.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2R)-2-amino-3-phenyl(213C)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m1/s1/i8+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COLNVLDHVKWLRT-HMANNDOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[13C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Isotopic Labeling Strategies and ¹³c Phenylalanine Biosynthesis

Enzymatic and Synthetic Routes for Site-Specific Isotopic Enrichment

The synthesis of L-Phenylalanine (2-¹³C) can be achieved through various enzymatic and chemical strategies, each offering distinct advantages in terms of specificity, yield, and the potential for multi-labeling.

Microbial Production Systems for L-Phenylalanine (2-¹³C) and Other Labeled Isotopologues

Microbial fermentation has emerged as a cost-effective and efficient method for producing isotopically labeled amino acids. nih.govmdpi.com Engineered strains of bacteria, most notably Escherichia coli, are widely used for the production of L-phenylalanine. nih.govmdpi.com By manipulating the genetic and metabolic pathways of these microorganisms, it is possible to direct the flow of carbon from a ¹³C-labeled source to the desired position in the phenylalanine molecule.

For instance, bacteria can be cultured in media containing a ¹³C-labeled carbon source, such as [2-¹³C]-glycerol, to produce site-specific isotopically labeled (SSIL) phenylalanine. nih.gov This approach has been shown to achieve a production yield efficiency of approximately 30% (grams of phenylalanine per gram of carbon source). nih.gov The engineered bacterial systems can be designed to secrete the labeled phenylalanine into the growth media, simplifying subsequent purification. nih.gov The biosynthesis of L-phenylalanine in E. coli starts with phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P), which are converted through a series of enzymatic steps to chorismate, a key intermediate in the synthesis of all three aromatic amino acids. mdpi.com Further enzymatic reactions then lead to the formation of L-phenylalanine. mdpi.com

Researchers have successfully produced L-phenylalanine with ¹³C incorporation at the Cα (C2), Cγ, and Cε positions using bacterial biosynthesis with [2-¹³C]-glycerol as the sole carbon source. nih.govresearchgate.net The level of ¹³C incorporation at the Cα position can reach approximately 95%. nih.gov

Precursor-Directed Biosynthesis Utilizing ¹³C-Labeled Substrates (e.g., α-Ketoacids)

Precursor-directed biosynthesis is a powerful strategy that combines chemical synthesis and enzymatic transformation to produce specifically labeled amino acids. nih.govrsc.org In this approach, a ¹³C-labeled precursor, such as an α-ketoacid, is synthesized chemically and then fed to a microbial culture or an enzymatic reaction mixture for conversion into the final amino acid. nih.govrsc.org

The use of α-ketoacids as metabolic precursors is particularly advantageous for labeling amino acids in cell-based protein overexpression systems. rsc.org For example, a labeled α-ketoacid corresponding to phenylalanine can be introduced into a system where it is subsequently transaminated to form the desired labeled L-phenylalanine. deepdyve.com While highly effective, a limitation of this method can be the commercial availability of the required ¹³C-labeled ketoacid precursors. nih.gov

A combined chemical and enzymatic approach has been successfully employed to synthesize [2-¹⁴C]-L-Phe, demonstrating the feasibility of this strategy for introducing labels at the C2 position. nih.gov This method involved the chemical synthesis of [2-¹⁴C]-cinnamic acid, which was then enzymatically converted to L-phenylalanine using phenylalanine ammonia (B1221849) lyase (PAL). nih.gov

Advanced Chemical Synthesis of Multi-Labeled Phenylalanine Derivatives (e.g., ¹³C/¹⁹F/²H Patterns)

Advanced chemical synthesis offers the highest degree of control for producing multi-labeled phenylalanine derivatives with complex isotopic patterns, such as combinations of ¹³C, ¹⁹F, and ²H. deepdyve.comnih.gov These multi-labeled compounds are invaluable for sophisticated NMR studies and for probing specific molecular interactions. nih.gov

Chemical synthesis routes allow for the introduction of isotopes at virtually any position in the phenylalanine molecule. deepdyve.com For instance, a synthetic route to stable-isotope-substituted L-phenylalanine has been developed that allows for the introduction of ¹³C, ¹⁵N, and deuterium (B1214612) labels at any desired position or combination of positions. deepdyve.com These methods often involve the synthesis of labeled aromatic precursors, which are then converted to the final amino acid. deepdyve.com

Furthermore, the synthesis of fluorinated phenylalanine derivatives has gained significant attention for applications in pharmaceutical research and PET imaging. beilstein-journals.orgmdpi.com These synthetic strategies can be adapted to include ¹³C labeling, creating dual-labeled probes. For example, the synthesis of 2-[¹⁸F]-fluoro-L-phenylalanine has been achieved, and such methods could potentially be combined with ¹³C labeling to generate multi-modal imaging agents. beilstein-journals.org The Stille cross-coupling reaction is one of the key chemical reactions used in the synthesis of such complex derivatives. nih.gov

Methodologies for Isotopic Purity and ¹³C-Enrichment Verification

Ensuring the isotopic purity and quantifying the level of ¹³C-enrichment are critical steps in the production of labeled compounds. A combination of chromatographic and mass spectrometric techniques is typically employed for this purpose.

Chromatographic Techniques for Separation and Characterization

Chromatographic methods are essential for the purification and analysis of isotopically labeled L-phenylalanine. High-performance liquid chromatography (HPLC) is a widely used technique for separating the labeled amino acid from other components in the reaction mixture or culture medium. researchgate.net Chiral chromatography, a specialized form of HPLC, is particularly important for ensuring the enantiomeric purity of the final L-phenylalanine product. researchgate.net

Paper chromatography can also be used for the separation and identification of amino acids in a mixture, providing a simpler, though less quantitative, method of analysis. youtube.com The separation in chromatography is based on the differential partitioning of the components between a stationary phase and a mobile phase. youtube.com

Mass Spectrometry for Isotopic Composition Determination

Mass spectrometry (MS) is the primary technique for determining the isotopic composition and verifying the enrichment of ¹³C in L-phenylalanine. buchem.comnih.gov By measuring the mass-to-charge ratio of the ionized molecules, MS can distinguish between the unlabeled and ¹³C-labeled isotopologues.

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful hyphenated techniques that combine the separation power of chromatography with the detection capabilities of mass spectrometry. nih.gov These methods are used to measure the enrichment of free and protein-bound ¹³C-labeled phenylalanine and its metabolites. nih.gov Isotope ratio mass spectrometry (IRMS) provides highly precise measurements of isotope ratios and can detect very small changes in enrichment. cambridge.org

The commercial availability of stable isotope-labeled amino acids with high isotopic purity has been instrumental in advancing quantitative proteomics. buchem.comlabstandards.eu These labeled compounds, including L-Phenylalanine (2-¹³C), serve as internal standards for the precise measurement of changes in protein and peptide levels in complex biological samples. buchem.com

Applications in Quantitative Metabolic Flux Analysis Mfa

Theoretical Underpinnings of ¹³C-Metabolic Flux Analysis with Phenylalanine Tracers

¹³C-Metabolic Flux Analysis is a technique that quantifies the rates of metabolic reactions within a cell. mdpi.com The fundamental principle involves cultivating cells with a substrate that has been enriched with the stable isotope ¹³C at a specific atomic position. mdpi.com In the case of L-Phenylalanine (2-¹³C), the carbon atom at the second position (the α-carbon) is a ¹³C isotope instead of the naturally more abundant ¹²C.

As the cells metabolize this labeled phenylalanine, the ¹³C atom is distributed throughout the metabolic network via various biochemical reactions. By measuring the mass isotopomer distributions (MIDs) of key metabolites, particularly proteinogenic amino acids, using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), researchers can deduce the relative activities of different metabolic pathways. mdpi.com The selection of the labeled position on the tracer molecule is crucial for resolving specific fluxes. L-Phenylalanine (2-¹³C) is particularly useful for probing pathways connected to the biosynthesis and catabolism of this essential amino acid.

Elucidation of Intracellular Carbon Flux Distributions

The application of L-Phenylalanine (2-¹³C) as a tracer enables a detailed investigation of carbon flow within the cell, providing insights into both central and peripheral metabolic pathways.

While not a primary carbon source for central metabolism in most experimental setups, the labeling patterns derived from L-Phenylalanine (2-¹³C) can provide valuable constraints for MFA models. The biosynthesis of phenylalanine itself originates from precursors of the central carbon metabolism, namely phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P). nih.gov Therefore, the isotopic enrichment in phenylalanine can reflect the fluxes through glycolysis and the pentose (B10789219) phosphate (B84403) pathway (PPP). Furthermore, the degradation of phenylalanine can feed into central metabolic pools, and tracing the fate of the 2-¹³C label can help to quantify these contributions and the anaplerotic fluxes that replenish tricarboxylic acid (TCA) cycle intermediates.

L-Phenylalanine (2-¹³C) is an ideal tracer for precisely quantifying the metabolic fate of phenylalanine itself. In many organisms, phenylalanine can be catabolized through various pathways, including its conversion to phenylpyruvate via transamination or its hydroxylation to tyrosine. nih.gov By tracking the incorporation of the ¹³C label into these and other downstream metabolites, researchers can determine the in vivo flux distribution of phenylalanine. For instance, in a study on Penicillium chrysogenum, the use of [U-¹³C]L-phenylalanine allowed for the quantification of flux towards protein synthesis, transamination to phenylpyruvate, and hydroxylation to tyrosine, subsequently metabolized via the homogentisate (B1232598) pathway. nih.gov

A representative table illustrating the flux distribution from phenylalanine in P. chrysogenum is shown below:

| Metabolic Fate of Phenylalanine | Flux (μmol·gDW⁻¹·h⁻¹) |

| Incorporation into Protein | > 1 |

| Conversion to Phenylpyruvate | > 1 |

| Hydroxylation to Tyrosine | > 1 |

This table is a representation of the types of data obtained from MFA studies and is based on findings reported in literature. nih.gov

Microbial systems have been a primary focus for MFA studies due to their importance in industrial biotechnology. In Escherichia coli, a workhorse for the production of various biochemicals, MFA with labeled amino acids has been used to optimize the production of L-phenylalanine itself. nih.govresearchgate.net By understanding the flux distribution around the phenylalanine biosynthesis pathway, researchers can identify and engineer key enzymatic steps to enhance product yield. nih.gov For example, studies have focused on increasing the supply of precursors PEP and E4P and alleviating feedback inhibition of key enzymes. nih.govnih.gov

In the filamentous fungus Penicillium chrysogenum, famous for its production of penicillin, L-phenylalanine serves as a precursor for the side chain of penicillin G. MFA studies using labeled phenylalanine have been crucial in understanding the metabolic pathways that channel phenylalanine towards penicillin biosynthesis versus other catabolic routes. nih.gov These studies revealed that phenylalanine is not only incorporated into the antibiotic but also catabolized through hydroxylation and transamination pathways. nih.gov

The application of ¹³C-labeled tracers, including phenylalanine, extends to more complex mammalian systems. In human liver tissue, for instance, global ¹³C tracing has been used to map metabolic activities ex vivo. nih.gov While these studies often use a mixture of labeled substrates, the principles of tracing the fate of individual amino acids like phenylalanine remain central to understanding the tissue's metabolic function. Such studies can reveal how the liver metabolizes amino acids under different physiological conditions, providing insights into diseases like phenylketonuria or cancer. nih.govnih.gov For example, isotopically labeled phenylalanine has been used to measure protein synthesis and liver function. nih.gov

Strategic Integration of MFA for Metabolic Engineering and Bioprocess Optimization

The quantitative flux data obtained from MFA studies using tracers like L-Phenylalanine (2-¹³C) are invaluable for metabolic engineering. By providing a detailed map of cellular metabolism, MFA allows for the identification of rate-limiting steps, competing pathways, and inefficient precursor supply. researchgate.net This knowledge enables the rational design of genetic modifications, such as gene overexpression or knockout, to redirect metabolic flux towards a desired product. isotope.com

For example, in the production of aromatic compounds derived from phenylalanine, MFA can pinpoint whether the limitation lies in the availability of precursors from the central carbon metabolism or in the activity of the enzymes within the phenylalanine biosynthetic pathway. researchgate.net This targeted approach is significantly more efficient than traditional trial-and-error methods for strain improvement. The integration of MFA into bioprocess development also allows for the optimization of fermentation conditions to favor desired metabolic states, ultimately leading to higher yields and productivities.

Identification of Metabolic Bottlenecks and Rate-Limiting Steps

By monitoring the isotopic enrichment of metabolites over time after introducing the ¹³C-labeled tracer, researchers can pinpoint these bottlenecks with high precision. nih.gov For instance, in the biosynthesis of L-phenylalanine in microorganisms like Escherichia coli, several enzymatic steps are known to be potential rate-limiting points. nih.gov These include the initial condensation of phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P) catalyzed by DAHP synthase, the conversion of shikimate to shikimate-3-phosphate (B1206780) by shikimate kinases, and the conversion of chorismate to prephenate catalyzed by chorismate mutase. mdpi.comresearchgate.netresearchgate.net

| Enzyme | Gene(s) | Reaction Step | Significance |

|---|---|---|---|

| DAHP Synthase | aroF, aroG, aroH | Phosphoenolpyruvate (PEP) + Erythrose 4-phosphate (E4P) → DAHP | First committed step of the common aromatic amino acid pathway, subject to feedback inhibition. mdpi.com |

| Shikimate Kinase | aroK, aroL | Shikimate → Shikimate-3-phosphate | Considered a significant rate-limiting step for phenylalanine synthesis. researchgate.netjmb.or.kr |

| Chorismate Mutase / Prephenate Dehydratase | pheA | Chorismate → Prephenate → Phenylpyruvate | Key branch point enzyme directing carbon flow specifically towards L-phenylalanine, subject to feedback inhibition. nih.govfrontiersin.org |

| 3-dehydroquinate dehydratase | aroD | 3-dehydroquinate (DHQ) → 3-dehydroshikimic acid (DHS) | Identified as a rate-limiting step; its overexpression can increase L-phenylalanine synthesis. nih.gov |

Rational Design for Enhanced Biosynthetic Product Yields

The quantitative data generated from ¹³C-MFA studies using L-Phenylalanine (2-13C) is fundamental to the rational design of microbial strains for the overproduction of valuable chemicals. Once metabolic bottlenecks are identified, targeted genetic modifications can be implemented to alleviate these limitations and redirect carbon flux towards the desired product. This data-driven approach is a cornerstone of modern metabolic engineering. frontiersin.org

Furthermore, ¹³C-MFA can uncover the activity of competing pathways that divert precursors away from the target product. Rational design strategies can then be employed to downregulate or completely knock out the genes responsible for these competing reactions. In a comprehensive study to improve L-phenylalanine production in E. coli, multilevel engineering strategies were implemented based on flux knowledge. These included overexpressing feedback-resistant versions of key enzymes (aroGfbr, pheAfbr), enhancing precursor supply (tktA, ppsA), and blocking byproduct pathways, ultimately achieving a high yield of 0.279 g/g of L-phenylalanine from glucose. mdpi.com

After genetic modifications are made, L-Phenylalanine (2-13C) and ¹³C-MFA can be used once again to verify the engineered strain's metabolic phenotype. This iterative cycle of analysis, design, and verification allows for the progressive optimization of microbial cell factories, leading to significant improvements in the production of amino acids, biofuels, and other valuable bioproducts. frontiersin.org

Investigations into Protein Turnover and Synthesis Kinetics

Advanced Stable Isotope Tracer Methodologies for In Vivo Protein Dynamics

Stable isotope tracer techniques are foundational for investigating the dynamic nature of protein metabolism in living organisms physoc.orge-acnm.org. Methodologies using labeled L-phenylalanine allow for the precise measurement of the rates at which proteins are synthesized and degraded. These techniques are predicated on the tracer incorporation principle, where an isotopically labeled amino acid is introduced into the body and its incorporation into proteins is measured over time e-acnm.org. The choice of methodology often depends on the specific research question, with options ranging from steady-state infusions to dynamic bolus injections.

The primed continuous infusion (CI) method is a widely utilized and well-established technique for measuring the fractional synthesis rate (FSR) of proteins, particularly in skeletal muscle physoc.orgnih.govnih.gov. This protocol involves administering a priming dose of the tracer, such as L-[ring-¹³C₆]-phenylalanine, to rapidly achieve isotopic equilibrium in the body's free amino acid pools nih.gov. This is immediately followed by a constant intravenous infusion of the tracer for a period typically lasting several hours nih.govresearchgate.net.

During the infusion, the enrichment of the labeled phenylalanine is measured in the precursor pool (e.g., blood plasma or the intracellular free amino acid pool) and in the product (i.e., newly synthesized proteins). Muscle biopsies are often collected at different time points during the infusion to determine the rate of tracer incorporation into muscle protein nih.govresearchgate.net. The FSR, representing the fraction of the protein pool synthesized per unit of time, is calculated from the increase in protein-bound tracer enrichment over time, divided by the precursor enrichment e-acnm.orgresearchgate.net. This method provides a reliable measure of protein synthesis under steady-state conditions nih.govnih.gov. Studies have successfully used this approach to quantify muscle protein synthesis in both basal, postabsorptive states and in stimulated, postprandial conditions nih.gov.

As an alternative to the lengthy CI method, the bolus injection (BI) approach has been developed for a more rapid assessment of protein kinetics nih.govnih.gov. This technique involves a single intravenous injection of a tracer, such as L-[ring-²H₅]-phenylalanine, followed by blood and tissue sampling over a shorter period, often as brief as one hour nih.govnih.gov. The FSR is calculated by measuring the incorporation of the tracer into tissue proteins relative to the decaying enrichment of the precursor pool in the blood or muscle fluid nih.gov.

Research directly comparing the BI and CI methods for measuring calf muscle protein FSR found no significant difference between the two techniques, with a strong correlation observed between the results nih.govnih.gov. This validates the BI method as a viable, less time-intensive alternative for quantifying muscle protein synthesis nih.govnih.gov. Furthermore, bolus injection approaches can be adapted to simultaneously determine the fractional breakdown rate (FBR) of muscle protein. This is achieved by monitoring the release of an endogenously labeled tracer back into the free amino acid pool, although this is technically more demanding than measuring FSR researchgate.net.

Table 1: Comparison of Muscle Protein Fractional Synthesis Rate (FSR) Measured by Constant Infusion (CI) and Bolus Injection (BI) Methods

Data derived from a study comparing FSR in calf muscle using L-[ring-2H5]-phenylalanine. The difference between the methods was not statistically significant nih.govnih.gov.

To overcome the limitations of traditional dual-tracer methods, particularly in non-steady-state conditions like after a meal, advanced multi-tracer systems have been developed nih.gov. A novel triple-tracer approach uses three distinct stable isotopes of phenylalanine to comprehensively assess postprandial protein turnover. This method involves the simultaneous use of an oral tracer to track the appearance of dietary protein, and two different intravenous tracers to accurately model the kinetics of the free amino acid pool nih.gov.

This approach allows for the precise calculation of the appearance rates of phenylalanine from both ingested (exogenous) and broken-down body (endogenous) proteins, as well as the total rate of phenylalanine disposal for processes like protein synthesis nih.gov. The use of a third tracer is critical for adjusting for changes in the enrichment of the intravenously administered tracer pool, which is a significant challenge in non-steady-state modeling. The triple-tracer method has been shown to be superior for measuring postprandial protein turnover and can also be applied to determine the synthesis rates of specific plasma proteins nih.gov.

Quantification of Whole-Body Protein Synthesis and Degradation Rates in Animal Models

The principles of using L-phenylalanine tracers to study protein metabolism are readily applied to animal models, providing crucial insights into physiological and pathological states. By administering a priming dose and a subsequent constant rate infusion of a tracer like 1-¹³C phenylalanine, researchers can determine whole-body phenylalanine kinetics avma.org.

In such studies, phenylalanine flux (total rate of appearance), oxidation, and release from protein breakdown are calculated. The nonoxidative disposal of phenylalanine, determined by subtracting oxidation from flux, serves as a key indicator of whole-body protein synthesis avma.org. This methodology has been validated and used in various animal models, including horses and swine, to investigate the effects of conditions like pituitary pars intermedia dysfunction (PPID) on protein metabolism avma.org. These animal studies are vital for understanding fundamental metabolic regulation and the impact of disease on protein homeostasis.

Differential Measurement of Specific Tissue Protein Synthesis

While whole-body measurements provide a systemic overview, many research questions require understanding protein dynamics within specific tissues. L-phenylalanine tracers are instrumental in this regard, as tissue biopsies can be analyzed to determine the local rate of tracer incorporation into proteins plos.org. This allows for the differential measurement of protein synthesis in various organs and tissues, such as skeletal muscle, kidney, liver, and heart plos.orgnih.gov. By comparing the protein FSR across different tissues, researchers can identify how metabolic regulation varies throughout the body and how it is affected by stimuli or disease plos.org.

Studies using this approach have demonstrated that in a fasting state, muscle protein degradation typically exceeds synthesis, resulting in a net loss of muscle protein nih.gov. Following a meal, this balance shifts dramatically. Meal ingestion stimulates a significant increase in muscle protein synthesis and also suppresses proteolysis nih.gov. The net effect is a switch to positive protein balance, leading to muscle protein accretion. Phenylalanine tracer studies have been crucial in elucidating these mechanisms, showing that the postprandial stimulation of MPS is a key driver of muscle growth and maintenance nih.govnih.gov.

Table 2: Forearm Phenylalanine Kinetics in Fasting vs. Postprandial State

Data from a study measuring phenylalanine kinetics across the human forearm. A negative net balance indicates net protein loss, while a balance closer to zero or positive indicates protein accretion nih.gov.

Hepatic Protein Synthesis and Splanchnic Amino Acid Metabolism

The splanchnic region, which includes the liver and gastrointestinal tract, plays a pivotal role in first-pass metabolism of dietary amino acids. Studies utilizing L-Phenylalanine tracers have been crucial in understanding how the liver utilizes amino acids absorbed from the diet for protein synthesis.

Research in piglet models, which are often used as a proxy for human infant metabolism, has demonstrated the preferential utilization of amino acids from the portal blood (draining the gut) for liver protein synthesis. In one study, piglets were infused intragastrically with U-¹³C-labeled protein and intravenously with [2H5]phenylalanine to distinguish between dietary and systemic amino acids. The isotopic enrichment ratio in proteins of hepatic origin, such as albumin and fibrinogen, closely mirrored the ratio found in the portal vein blood nih.gov. This indicates that in the fed state, the liver preferentially synthesizes both constitutive and secreted proteins using dietary amino acids that have just been absorbed, a phenomenon known as first-pass uptake nih.govresearchgate.net.

Further investigations using ¹³C-labeled amino acids, including phenylalanine, have quantified the fractional synthesis rate (FSR) of hepatic proteins. By measuring the incorporation of the tracer into apolipoprotein B-100 (apoB-100), a rapidly turning over liver protein, researchers estimated the FSR of total hepatic protein to be approximately 42% per day in fed piglets researchgate.netoup.com. These studies also revealed that a significant portion, between 5% and 8%, of dietary tracer amino acids were directly incorporated into new liver proteins during their first pass through the organ researchgate.netoup.com. This highlights the liver's high metabolic activity and its significant role in processing dietary protein. In contrast to the gut mucosa, where a large fraction of metabolized amino acids is catabolized, the liver directs a substantial portion of the amino acids it takes up towards protein synthesis researchgate.net.

| Parameter | Finding | Species | Citation |

| Primary Source for Hepatic Protein Synthesis | Portal Vein Amino Acids (Dietary) | Piglets | nih.gov |

| Hepatic Fractional Synthesis Rate (FSR) | 42 ± 2%/day | Piglets | researchgate.netoup.com |

| Dietary Tracer Use for Hepatic Synthesis | 5% - 8% | Piglets | researchgate.netoup.com |

| Splanchnic Leucine Protein Synthesis | 30.8 ± 11.5 µmol/min·1.73 m² | Humans | nih.gov |

| Splanchnic Leucine Protein Degradation | 32.1 ± 9.9 µmol/min·1.73 m² | Humans | nih.gov |

Gastrointestinal Mucosal Protein Turnover

The gastrointestinal mucosa is one of the most metabolically active tissues in the body, exhibiting very high rates of protein turnover. L-Phenylalanine tracers have been essential in quantifying these dynamics. Studies in piglets have shown that the gut mucosa synthesizes proteins using amino acids from both the arterial circulation (systemic) and the diet (lumen/portal) nih.gov.

By using a dual-tracer approach with intragastric U-¹³C-labeled protein and intravenous [2H5]phenylalanine, researchers were able to quantify the relative contributions of these two sources. The results showed that, on a molar basis, approximately 59% of the amino acids used for mucosal protein synthesis were derived directly from the dietary intake nih.gov. This underscores the significant local utilization of dietary amino acids by the gut for its own protein synthesis needs, which is vital for maintaining mucosal integrity, producing enzymes, and supporting immune functions.

Other studies have investigated how the luminal availability of specific amino acids affects mucosal protein synthesis. In one experiment using a perfused gut loop model in young pigs, a flooding dose of ³H-phenylalanine was used to measure the fractional synthesis rates of mucosal proteins. The findings demonstrated that the synthesis of both total mucosal protein and specific proteins like mucin is acutely sensitive to the concentration of other amino acids, such as threonine, in the gut lumen researchgate.net. This indicates that the composition of dietary protein can directly and rapidly influence the protein synthetic activity of the intestinal lining.

| Parameter | Finding | Species | Citation |

| Dietary Phenylalanine Contribution to Mucosal Protein | 59 ± 6% | Piglets | nih.gov |

| Mucosal Protein FSR (Threonine-free perfusate) | 42 ± 9%/day | Pigs | researchgate.net |

| Mucosal Protein FSR (High Threonine perfusate) | 66 ± 4%/day | Pigs | researchgate.net |

Influence of Nutritional and Physiological Perturbations on Protein Kinetic Parameters

The kinetics of L-Phenylalanine, and by extension whole-body protein metabolism, are significantly influenced by nutritional and physiological states. Using tracers like L-[1-¹³C]phenylalanine, researchers can quantify changes in phenylalanine flux (an indicator of protein breakdown), oxidation, and its conversion to tyrosine.

Nutritional status, such as the level of protein intake, has a direct impact on amino acid kinetics. A study involving healthy adult men examined the effects of varying prior protein intake (0.8, 1.4, and 2.0 g/kg/day) on phenylalanine kinetics measured on a subsequent day with a standardized protein intake (1.0 g/kg/day) nih.gov. The results showed a significant quadratic response, where both phenylalanine flux and oxidation were lowest when subjects had previously consumed the 1.4 g/kg/day diet nih.gov. This suggests that the body adapts its rate of protein turnover and amino acid catabolism in response to recent dietary protein levels, and that controlling for prior diet is crucial in metabolic studies nih.gov.

Similarly, restricting the intake of phenylalanine and tyrosine leads to adaptive responses. In healthy young men, reducing the intake of these specific amino acids did not significantly affect phenylalanine and tyrosine fluxes in the fasted state nih.govresearchgate.net. However, in the fed state, phenylalanine oxidation was significantly higher when an adequate diet was consumed compared to when phenylalanine and tyrosine were restricted nih.govresearchgate.net. When the amino acids were restricted, the rates of phenylalanine oxidation and its hydroxylation to tyrosine were similar in both fed and fasted states, indicating a conservation mechanism to preserve the limited supply of this essential amino acid nih.govresearchgate.net.

| Condition | Phenylalanine Flux | Phenylalanine Oxidation | Citation |

| Prior Protein Intake (0.8 g/kg/d) | Higher | Higher | nih.gov |

| Prior Protein Intake (1.4 g/kg/d) | Lower | Lower | nih.gov |

| Prior Protein Intake (2.0 g/kg/d) | Higher | Higher | nih.gov |

| Adequate Diet (Fed State) | - | Significantly Higher (vs. Fasted) | nih.govresearchgate.net |

| Restricted Phe/Tyr Diet (Fed State) | - | Similar to Fasted State | nih.govresearchgate.net |

Research on Neurotransmitter Metabolism and Cerebral Amino Acid Kinetics

L-Phenylalanine as a Metabolic Precursor in Monoamine Neurotransmitter Synthesis Pathways

L-phenylalanine is an essential aromatic amino acid that serves as a precursor for the synthesis of monoamine neurotransmitters, which are crucial for a multitude of physiological and cognitive functions. The initial and rate-limiting step in this pathway is the conversion of phenylalanine to tyrosine, a reaction catalyzed by the enzyme phenylalanine hydroxylase (PAH) wikipedia.orgmedlineplus.govresearchgate.net. Tyrosine is then further metabolized to produce the catecholamines: dopamine, norepinephrine, and epinephrine (B1671497) nih.govsigmaaldrich.com. The synthesis rates of these catecholamines are sensitive to the local concentrations of their precursor, tyrosine nih.gov.

The administration of L-phenylalanine can increase the levels of monoamine neurotransmitters in the body and brain wikipedia.org. However, abnormally high concentrations of phenylalanine, as seen in the genetic disorder phenylketonuria (PKU), can have detrimental effects on neurotransmitter synthesis. Elevated phenylalanine levels competitively inhibit the transport of other large neutral amino acids (LNAAs), such as tyrosine and tryptophan, across the blood-brain barrier nih.govnih.gov. This competition can lead to a deficiency of these crucial precursors within the brain, thereby impairing the synthesis of dopamine, norepinephrine, epinephrine, and serotonin (B10506) nih.gov. Phenylalanine is a comparatively weak substrate for tyrosine hydroxylase, and its high concentrations can inhibit the hydroxylation of tyrosine, further impacting catecholamine production sigmaaldrich.com.

Quantitative Assessment of Phenylalanine Hydroxylation and Tyrosine Conversion Rates

The use of stable isotope-labeled L-phenylalanine, including L-[1-13C]phenylalanine, has been instrumental in the in vivo quantification of phenylalanine hydroxylation and its conversion to tyrosine nih.goviaea.org. These tracer studies allow for the direct measurement of the rate of this metabolic conversion under various physiological conditions.

Studies in healthy adult men have utilized primed, continuous infusions of L-[1-13C]phenylalanine to determine the rate of phenylalanine conversion to tyrosine. The findings from these investigations have provided valuable quantitative data on this key metabolic process. For instance, one study compared the conversion rates using L-[ring-2H5]phenylalanine and L-[1-13C]phenylalanine as tracers. The results indicated significantly higher conversion rates when L-[1-13C]phenylalanine was used nih.gov.

| Tracer Used | Physiological State | Mean Conversion Rate (μmol·kg⁻¹·h⁻¹) | Standard Deviation |

|---|---|---|---|

| L-[ring-2H5]phenylalanine | Fasted | 5.1 | 2.9 |

| Fed | 6.8 | 3.4 | |

| L-[1-13C]phenylalanine | Fasted | 11.1 | 5.6 |

| Fed | 12.7 | 7.7 |

This table presents a comparison of phenylalanine to tyrosine conversion rates in healthy adult men using two different stable isotope tracers in both fasted and fed states, as reported in a comparative study nih.gov.

These quantitative assessments are crucial for understanding the normal physiological regulation of phenylalanine hydroxylase activity and how it may be altered in metabolic disorders iaea.org.

Elucidation of Large Neutral Amino Acid (LNAA) Transport Across Biological Barriers (e.g., Blood-Brain Barrier)

The transport of L-phenylalanine and other large neutral amino acids (LNAAs) across biological membranes, most notably the blood-brain barrier (BBB), is a critical determinant of their availability for metabolic processes within the brain nih.gov. These amino acids, which include leucine, tyrosine, isoleucine, valine, tryptophan, and methionine, share and compete for the same transport system, the L-type amino acid transporter 1 (LAT1) nih.govdeu.edu.trresearchgate.net.

This competitive transport mechanism has significant implications in conditions like phenylketonuria (PKU), where elevated plasma phenylalanine levels lead to increased influx of phenylalanine into the brain, while simultaneously hindering the transport of other essential LNAAs nih.gov. This imbalance is a major contributor to the neurological symptoms associated with PKU.

Research has demonstrated that supplementation with a mixture of LNAAs can competitively inhibit the transport of phenylalanine across the BBB, thereby reducing its concentration in the brain nih.govsemanticscholar.orgprekulab.com. Studies in PKU mouse models have shown that LNAA supplementation can significantly lower both blood and brain phenylalanine levels semanticscholar.orgprekulab.com. For example, in one study, LNAA treatment in mice with PKU led to a 46% decline in brain phenylalanine levels prekulab.com.

| Treatment Group | Parameter | Reduction |

|---|---|---|

| LNAA Supplementation | Blood Phenylalanine | 15% (0.5 g/kg dose) - 50% (1.0 g/kg dose) |

| Brain Phenylalanine | 46% |

This table summarizes the observed reductions in blood and brain phenylalanine levels in a PKU mouse model following supplementation with large neutral amino acids (LNAAs) prekulab.com.

These findings underscore the importance of LNAA transport dynamics in maintaining cerebral amino acid homeostasis and highlight a potential therapeutic strategy for managing the neurological consequences of PKU.

Stable Isotope Tracer Studies in Neurological Research Models for Amino Acid Homeostasis

Stable isotope tracers, such as L-Phenylalanine (2-13C), are invaluable tools in neurological research for investigating amino acid homeostasis and protein metabolism nih.govresearchgate.netmdpi.com. These labeled compounds allow for the dynamic tracking of amino acid flux, providing insights into the rates of protein synthesis and breakdown, as well as the metabolic fate of individual amino acids.

The use of 13C-labeled phenylalanine has become a "gold standard" in primed constant infusion methods to measure protein turnover nih.gov. This approach allows for the determination of complex isotopomer patterns in labeled compounds by mass spectrometry, providing a detailed picture of metabolic pathways nih.gov. For instance, by measuring the appearance of the 13C label in tyrosine following the administration of 13C-labeled phenylalanine, researchers can directly quantify the rate of phenylalanine hydroxylation nih.gov.

Furthermore, stable isotope tracer studies have been employed to understand the pathophysiology of neurological disorders related to amino acid metabolism. In the context of PKU, L-[1-13C]phenylalanine has been used to non-invasively estimate whole-body phenylalanine oxidation rates, demonstrating a gene dosage effect where heterozygotes have intermediate oxidation rates between individuals with PKU and healthy controls nih.gov. These studies are crucial for correlating genotype with metabolic phenotype and for understanding the emergent properties of metabolic pathways that are controlled by more than a single genetic locus nih.gov. The continuous development of stable isotope tracer methods is enhancing our understanding of muscle protein breakdown and its role in regulating muscle mass researchgate.net.

Cutting Edge Analytical Techniques for ¹³c Enrichment Profiling

High-Resolution Mass Spectrometry for Isotopic Abundance Measurement

High-resolution mass spectrometry (MS) stands as a cornerstone for quantifying the abundance of ¹³C isotopes in metabolites. By measuring the mass-to-charge ratio of ionized molecules with high precision, MS can distinguish between unlabeled compounds and their ¹³C-enriched isotopologues, providing a quantitative measure of isotopic enrichment.

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Isotopic Signature Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing the ¹³C-enrichment in metabolites like L-phenylalanine. researchgate.netrwth-aachen.de Before analysis, the polar nature of amino acids necessitates a process called derivatization to make them more volatile and suitable for gas chromatography. sigmaaldrich.comnih.gov This process involves replacing active hydrogens on functional groups with nonpolar moieties. sigmaaldrich.com Common derivatization agents include N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) and chloroformates. sigmaaldrich.comnih.govnih.gov

Once derivatized, the sample is injected into the GC, where compounds are separated based on their boiling points and interactions with the stationary phase of the column. The separated compounds then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio. This allows for the precise measurement of the isotopic distribution within the parent molecule and its fragments. tandfonline.comresearchgate.net

GC-MS is extensively used in ¹³C-based metabolic flux analysis (¹³C-MFA), where researchers track the incorporation of ¹³C from a labeled substrate, such as L-Phenylalanine (2-¹³C), into various metabolites. researchgate.netcreative-proteomics.com By analyzing the mass isotopomer distribution in proteinogenic amino acids, researchers can deduce the activity of metabolic pathways. researchgate.netnih.gov For instance, the labeling patterns in phenylalanine can provide insights into the pentose (B10789219) phosphate (B84403) pathway. nih.gov

Table 1: Example GC-MS Fragments for Derivatized Phenylalanine

| Derivative | Key Fragment Ion (m/z) | Description |

|---|---|---|

| TBDMS | 336 | [M-57], loss of tert-butyl group |

| TBDMS | 302 | Fragment containing the full amino acid structure |

| TBDMS | 228 | Fragment corresponding to the m+6 ion for [ring-¹³C₆]-phenylalanine |

This table illustrates common fragments observed in GC-MS analysis of tert-butyldimethylsilyl (TBDMS) derivatized phenylalanine, which are monitored to determine isotopic enrichment. nih.govresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Biological Matrices

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for analyzing ¹³C-labeled compounds in complex biological matrices like plasma and tissue extracts without the need for derivatization. restek.comthermofisher.com The LC system separates molecules in a liquid phase before they are introduced into the mass spectrometer. This technique is highly sensitive and can quantify a wide range of metabolites simultaneously. restek.comthermofisher.com

In studies involving L-Phenylalanine (2-¹³C), LC-MS can directly measure the enrichment of the labeled amino acid and its metabolites, such as tyrosine. nih.gov This is crucial for kinetic studies that track the appearance and disappearance of the labeled compounds over time. nih.gov High-resolution mass spectrometers, like the Orbitrap, are often coupled with LC systems to provide high mass accuracy, which helps in distinguishing the labeled compounds from other interfering molecules in the matrix. researchgate.netacs.org

Recent advancements have enabled the use of LC-MS to measure ¹³C labeling in peptides derived from protein digests. acs.orgresearchgate.net This "peptide-based" ¹³C-MFA provides a more direct view of protein synthesis and can offer spatial and temporal resolution within tissues or even subcellular compartments, as peptides can be traced back to specific proteins. researchgate.net

Table 2: Comparison of Analytical Methods for Phenylalanine Quantification

| Technique | Sample Preparation | Sensitivity | Application |

|---|---|---|---|

| GC-MS | Derivatization required | High | ¹³C-MFA, protein hydrolysates |

| LC-MS/MS | Simple protein precipitation | Very High | Direct analysis in plasma, kinetic studies, peptide analysis |

| HPLC | Hydrolysis for protein-bound | Moderate | Routine quantification, often with UV or fluorescence detection |

This table compares key features of GC-MS, LC-MS/MS, and HPLC for the analysis of phenylalanine in biological samples. researchgate.netactapol.net

Isotope Ratio Mass Spectrometry (IRMS) for Bulk Enrichment and Breath Testing

Isotope Ratio Mass Spectrometry (IRMS) is the gold standard for high-precision measurement of stable isotope ratios. ut.eefmach.it Unlike conventional MS which measures the abundance of different masses, IRMS measures the ratio of a heavy isotope to a light isotope (e.g., ¹³C/¹²C) with extremely high precision. ut.ee The results are typically expressed in delta (δ) notation in parts per thousand (per mil, ‰) relative to an international standard. ut.ee

A common application of IRMS in metabolic studies is the ¹³C-breath test. When a ¹³C-labeled substrate is metabolized, the ¹³C label can be released as ¹³CO₂ in the breath. IRMS is used to measure the ¹³CO₂/¹²CO₂ ratio in exhaled air, providing a measure of whole-body substrate oxidation.

For more specific analyses, IRMS can be coupled with a gas chromatograph via a combustion interface (GC-C-IRMS). nih.govucdavis.eduresearchgate.net In this setup, compounds separated by the GC are combusted into simple gases (like CO₂) before entering the IRMS. ucdavis.edu This allows for compound-specific isotope analysis (CSIA) of individual amino acids, including phenylalanine, in complex mixtures. researchgate.netucdavis.edu GC-C-IRMS offers exceptional sensitivity, making it ideal for detecting very low levels of ¹³C enrichment, which is often the case in in-vivo tracer studies. tandfonline.comresearchgate.net This technique has been used to investigate the incorporation of labeled phenylalanine into tumor proteins, providing insights into cancer metabolism. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional ¹³C-Enrichment and Structural Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive technique that provides detailed information about the structure and dynamics of molecules. For studies with L-Phenylalanine (2-¹³C), NMR is uniquely powerful because it can determine the exact position of the ¹³C label within a molecule, a capability known as positional isotopomer analysis. researchgate.netnih.govbiorxiv.org

¹³C-NMR for Metabolic Pathway Mapping

Direct ¹³C-NMR spectroscopy detects the ¹³C nuclei themselves. The chemical shift of a ¹³C nucleus is highly sensitive to its local chemical environment, allowing researchers to distinguish between different carbon atoms in a molecule like phenylalanine. When a labeled substrate is introduced, the appearance of enhanced signals at specific carbon positions in downstream metabolites directly maps the flow of carbon through metabolic pathways. creative-proteomics.comfrontiersin.orgnih.gov

While powerful for determining positional enrichment, ¹³C-NMR suffers from low sensitivity due to the low natural abundance of ¹³C and its smaller gyromagnetic ratio compared to protons. However, the use of highly enriched L-Phenylalanine (2-¹³C) can overcome this limitation. By analyzing the splitting patterns in ¹³C spectra caused by ¹³C-¹³C scalar couplings, one can quantify the relative abundance of different isotopomers, providing detailed flux information.

A more sensitive, indirect method involves ¹H-NMR. The presence of a ¹³C nucleus adjacent to a proton creates so-called ¹³C-satellite peaks in the ¹H spectrum. nih.gov A novel approach called Positional Enrichment by Proton Analysis (PEPA) quantifies the fractional ¹³C enrichment by analyzing the decay of the central proton peak and the intensity of these satellite peaks in simple 1D ¹H-NMR spectra, offering a higher throughput alternative to direct ¹³C-NMR. researchgate.netnih.gov

Multi-Dimensional Biomolecular NMR for Labeled Protein Structure and Dynamics

Multi-dimensional NMR spectroscopy is indispensable for studying the structure and dynamics of proteins. bitesizebio.comannualreviews.org By isotopically labeling proteins with ¹³C (and often ¹⁵N), complex spectra can be resolved into multiple dimensions, allowing for the assignment of specific NMR signals to individual atoms within the protein. bitesizebio.comnih.gov

Incorporating L-Phenylalanine (2-¹³C) or other specifically labeled amino acids into a protein is a key strategy for simplifying complex NMR spectra and focusing on specific regions of interest. nih.govacs.orgwhiterose.ac.uk For example, using phenylalanine labeled only at the Cε position reduces the number of signals per residue, aiding in the unambiguous assignment of aromatic side chains, even in very large proteins. nih.gov

Experiments like the Heteronuclear Single Quantum Coherence (HSQC) experiment are fundamental in this field. pressbooks.pub A ¹H-¹³C HSQC spectrum generates a 2D plot correlating the chemical shifts of protons with their directly attached carbons, producing a unique peak for each C-H pair. pressbooks.pubnih.govexlibrisgroup.comutoronto.cacolumbia.edu By comparing the HSQC spectra of uniformly labeled and selectively labeled proteins (e.g., with L-Phenylalanine (2-¹³C)), researchers can easily identify the signals corresponding to the phenylalanine residues. whiterose.ac.uk This approach is critical for studying protein folding, protein-ligand interactions, and the internal dynamics of aromatic side chains, which often play crucial roles in protein function. nih.govbioengineer.orgutoronto.ca

Table 3: Common NMR Experiments for ¹³C-Labeled Phenylalanine Analysis

| Experiment | Dimensionality | Information Obtained | Application |

|---|---|---|---|

| ¹³C-NMR | 1D | Positional ¹³C enrichment, isotopomer distribution | Metabolic pathway mapping, flux analysis |

| ¹H-NMR | 1D | Indirect ¹³C enrichment via satellite peaks (PEPA) | High-throughput metabolic screening |

| ¹H-¹³C HSQC | 2D | Correlation of ¹H and directly bonded ¹³C atoms | Resonance assignment in labeled proteins, structural analysis |

| ¹H-¹³C HMBC | 2D | Correlation of ¹H and ¹³C atoms over 2-3 bonds | Structural elucidation, connectivity mapping |

This table summarizes key NMR experiments used to analyze L-Phenylalanine (2-¹³C) and proteins containing this labeled amino acid. nih.govpressbooks.pubcolumbia.edu

Breath Test Methodologies for In Vivo Metabolic Rate Determination (e.g., ¹³CO₂ Exhalation)

The ¹³C breath test is a non-invasive diagnostic tool that provides a dynamic assessment of in vivo metabolic processes. researchgate.netseahorse-labs.com The fundamental principle involves the administration of a substrate labeled with the stable, non-radioactive isotope carbon-13 (¹³C) at a specific atomic position. When the body metabolizes this substrate, the ¹³C-label is cleaved and ultimately enters the bicarbonate pool, from which it is expelled from the lungs as carbon dioxide (¹³CO₂). researchgate.netisolab-scientific.com By measuring the rate of ¹³CO₂ appearance in exhaled breath over time, researchers can quantitatively determine the activity of specific enzymes or metabolic pathways. seahorse-labs.comisolab-scientific.com

The use of L-Phenylalanine as a substrate in ¹³C breath tests is primarily aimed at evaluating hepatic (liver) function, as the liver is the main site for its metabolism. metsol.comnih.gov Specifically, these tests measure the body's capacity for phenylalanine oxidation. However, the position of the ¹³C label on the phenylalanine molecule is critical for the direct measurement of ¹³CO₂ exhalation. The vast majority of documented research utilizes L-[1-¹³C]phenylalanine, where the label is on the first carbon of the carboxyl group. This is because the initial and rate-limiting step of phenylalanine catabolism, its conversion to L-Tyrosine by the enzyme Phenylalanine Hydroxylase (PHH), is followed by further degradation where the C-1 carboxyl group is readily cleaved and released as CO₂. nih.govnih.gov

For L-Phenylalanine (2-¹³C), the ¹³C label is located on the second carbon, which is part of the stable aromatic ring. The metabolic pathway for the carbons in the aromatic ring is significantly more complex. After conversion to tyrosine and subsequent intermediates, the ring is eventually broken, and its carbon atoms are converted into fumarate (B1241708) and acetoacetate. While these molecules can enter the citric acid cycle to be oxidized to CO₂, the process is far less direct and involves numerous downstream metabolic steps. Consequently, the rate of ¹³CO₂ appearance from L-Phenylalanine (2-¹³C) would not directly reflect the initial, rate-limiting hydroxylation step, making it a less suitable tracer for this specific breath test application compared to L-[1-¹³C]phenylalanine.

The analysis of exhaled breath to determine the ¹³C/¹²C isotopic ratio is a critical component of the breath test methodology. Two primary analytical techniques are employed for this purpose:

Isotope Ratio Mass Spectrometry (IRMS): This is the gold standard for ¹³C analysis due to its high precision and sensitivity. nih.gov IRMS instruments measure the ratio of ¹³CO₂ to ¹²CO₂ in a purified CO₂ gas sample extracted from the breath. The results are expressed as a change from a baseline reading, often reported as "delta over baseline" (DOB) in parts per thousand (‰). nih.gov

Non-Dispersive Infrared Spectroscopy (NDIRS): NDIRS represents a more accessible and cost-effective alternative to IRMS. nih.gov These devices use infrared light to selectively measure ¹³CO₂ and ¹²CO₂ concentrations directly from a breath sample without extensive purification. seahorse-labs.com NDIRS technology has proven to be reliable and easy to operate, facilitating the broader application of ¹³C breath tests in clinical and research settings. nih.gov

Detailed Research Findings

Research using the L-[1-¹³C]phenylalanine breath test (PBT) has demonstrated its effectiveness in quantifying hepatic functional reserve. Studies have shown a strong correlation between the rate of ¹³CO₂ exhalation and the severity of liver disease. nih.govnih.gov In patients with liver cirrhosis, the phenylalanine oxidation capacity is significantly reduced, which is reflected by a lower and delayed peak of ¹³CO₂ in their breath compared to healthy subjects. nih.gov

The results of the PBT are often presented as the percentage of the administered ¹³C dose recovered per hour (%dose/h) and the cumulative percentage of the ¹³C dose recovered over a specific period. nih.gov Research has identified that the measurement at 30 minutes post-administration highly correlates with the total activity of the Phenylalanine Hydroxylase enzyme in the liver. nih.gov

The following tables present sample data from a study evaluating phenylalanine oxidation capacity using the L-[1-¹³C]phenylalanine breath test in subjects with varying degrees of liver function, as determined by the Indocyanine Green (ICG) clearance test.

| Time (minutes) | Group I (Normal Liver Function) | Group II (Mild Impairment) | Group III (Severe Impairment) |

|---|---|---|---|

| 20 | 0.85 | 0.51 | 0.24 |

| 40 | 2.91 | 1.75 | 0.82 |

| 60 | 5.52 | 3.41 | 1.67 |

| 80 | 8.25 | 5.28 | 2.71 |

| 100 | 10.91 | 7.18 | 3.85 |

| 120 | 13.43 | 9.02 | 5.04 |

| PBT Parameter | Group I (Normal Liver Function) | Group II (Mild Impairment) | Group III (Severe Impairment) |

|---|---|---|---|

| %¹³C dose/h at 30 min | 2.28 | 1.41 | 0.72 |

| Cumulative Excretion at 80 min (%) | 8.25 | 5.28 | 2.71 |

These findings underscore the utility of the ¹³C-phenylalanine breath test as a non-invasive, quantitative measure of hepatic metabolic capacity. nih.gov

Future Trajectories and Evolving Research Frontiers

Innovations in ¹³C-Labeling Strategies for Enhanced Specificity and Cost-Efficiency

The utility of L-Phenylalanine (2-¹³C) in metabolic studies is critically dependent on the methods used for its synthesis and incorporation into biological systems. The drive for greater precision and economic viability has led to significant innovations beyond traditional labeling techniques.

A key area of innovation is the use of metabolic engineering to create bacterial systems capable of producing phenylalanine with ¹³C labels at specific positions. uah.edu By manipulating biosynthetic pathways and utilizing labeled precursors like 2-¹³C-glycerol, researchers can generate site-specific isotopically labeled (SSIL) phenylalanine. nih.gov This biological production method can be more cost-effective than chemical synthesis and allows for various ¹³C distributions by simply altering the carbon source. nih.gov For instance, a method has been developed for the bacterial production of phenylalanine with ¹³C at the Cα, Cγ, and Cε positions, which creates isolated ¹H-¹³C spin systems ideal for Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov To ensure high incorporation rates (>95%) into recombinant proteins and minimize isotopic scrambling, researchers have developed optimized protocols using modified M9 minimal media and inhibitors of endogenous aromatic amino acid synthesis, such as glyphosate. uah.edunih.gov

Another strategy to improve cost-efficiency is the use of less expensive, selectively ¹³C-labeled precursors instead of the full amino acid. copernicus.org For example, α-ketoacid precursors can be supplied to cell cultures, where endogenous transaminases convert them into the corresponding labeled amino acid. nih.gov This approach is particularly valuable for labeling proteins in mammalian cells, which often require expensive, pre-labeled amino acids. nih.govrsc.org The development of versatile, high-yield synthetic routes to ¹³C methyl-labeled amino acids based on palladium-catalyzed C(sp³)–H functionalization also represents a significant step towards more cost-effective production. rsc.org

Efforts are also focused on enhancing isotopic enrichment levels, which is crucial for techniques like isotope-edited infrared (IR) spectroscopy. Simple and economical methods have been reported for preparing doubly labeled N-(9-fluorenylmethoxycarbonyl) (FMOC)-amino acids with high levels of ¹⁸O and ¹³C enrichment, overcoming the limitations of previous methods that yielded modest ¹⁸O enrichment. acs.orgacs.org

Interactive Data Table: Comparison of ¹³C-Labeling Strategies

| Strategy | Key Features | Advantages | Challenges |

|---|---|---|---|

| Metabolic Engineering | Uses engineered bacteria with specific ¹³C precursors (e.g., 2-¹³C-glycerol). nih.gov | Cost-effective production; allows for specific, complex labeling patterns; scalable. nih.gov | Requires development of specific bacterial strains; potential for isotopic scrambling. uah.edu |

| α-Ketoacid Precursors | Supplies labeled α-ketoacids to cell cultures for in-situ conversion to amino acids. nih.gov | Cost-effective for mammalian cell expression; high selectivity with minimal scrambling. nih.gov | Limited commercial availability of some labeled precursors. nih.gov |

| Chemical Synthesis | Employs multi-step organic synthesis from simple labeled building blocks. nih.gov | Complete control over isotope pattern; enables creation of novel spin-isolated patterns. nih.gov | Can be expensive and complex; may not be scalable for large quantities. nih.gov |

| Cell-Free Systems | Uses cell extracts (e.g., E. coli) with labeled precursors like 3-¹³C-pyruvate. copernicus.org | Rapid protein production; efficient use of expensive labeled precursors. copernicus.org | System setup can be complex; not always reliable for all proteins. nih.gov |

Convergent Approaches Integrating ¹³C-MFA with Omics Technologies (Proteomics, Metabolomics)

To gain a holistic understanding of cellular function, researchers are increasingly integrating data from ¹³C-Metabolic Flux Analysis (¹³C-MFA) with other "omics" technologies, such as proteomics and metabolomics. While each technology provides a distinct view of the cellular state, their combination offers a more complete picture than any single approach alone.

¹³C-MFA, which uses tracers like L-Phenylalanine (2-¹³C), provides a dynamic measure of the rates (fluxes) of metabolic reactions. creative-proteomics.comfrontiersin.org This contrasts with metabolomics, which quantifies the static levels of intracellular metabolites, and proteomics, which measures protein abundance. Integrating these datasets allows for a multi-layered analysis of metabolic regulation. For example, a change in metabolic flux detected by ¹³C-MFA can be correlated with changes in the expression of specific enzymes (measured by proteomics) or the concentration of relevant substrates (measured by metabolomics). nih.gov

This integrated approach is powerful for identifying metabolic bottlenecks and understanding cellular responses to genetic or environmental perturbations. researchgate.net For instance, if a flux through a specific pathway is reduced, proteomics data can reveal whether the corresponding enzymes are downregulated, while metabolomics data can show if there is an accumulation of upstream substrates or a depletion of downstream products. nih.gov This convergence of data provides a system-level view, connecting gene expression to protein synthesis and ultimately to metabolic function. nih.gov

Interactive Data Table: Synergy of ¹³C-MFA and Omics

| Technology | Type of Data Generated | Contribution to Integrated Analysis |

|---|---|---|

| ¹³C-MFA | In vivo reaction rates (fluxes). creative-proteomics.com | Provides a dynamic view of metabolic activity and pathway utilization. frontiersin.org |

| Proteomics | Protein abundance and post-translational modifications. | Identifies the levels of enzymes and regulatory proteins that control metabolic fluxes. researchgate.net |

| Metabolomics | Absolute or relative concentrations of metabolites. nih.gov | Offers a snapshot of the metabolic state, revealing substrate availability and product accumulation. nih.gov |

| Transcriptomics | Gene expression levels (mRNA). nih.gov | Provides insight into the transcriptional regulation underlying changes in enzyme levels and metabolic pathways. nih.gov |

Refinement of Computational Modeling and Algorithms for Tracer Data Interpretation

The raw data from ¹³C tracer experiments, such as mass isotopomer distributions measured by mass spectrometry, are complex. nih.gov Extracting meaningful metabolic flux values requires sophisticated computational models and algorithms. nih.gov Continuous refinement of these computational tools is a key frontier in the field, enabling more accurate and comprehensive analysis.

The core of ¹³C-MFA is a mathematical model that connects the network of biochemical reactions to the measured isotope labeling patterns. nih.gov Modern software packages and modeling languages, such as FluxML, provide standardized frameworks for building these complex models. frontiersin.org These tools must account for factors like the specific ¹³C tracer used, the atom transitions in each reaction, and potential bidirectional reaction fluxes. frontiersin.org

A significant area of development is the creation of algorithms that can handle larger, more complex datasets, including those from parallel labeling experiments where multiple different tracers are used to probe the same system. nih.govresearchgate.net Integrating these diverse datasets into a single, comprehensive model improves the accuracy and resolution of the resulting flux map. creative-proteomics.comnih.gov

Statistical analysis is also a critical component, as it provides confidence intervals for the estimated fluxes and allows for goodness-of-fit evaluation. nih.gov Advanced algorithms employ statistical methods to assess the reliability of the calculated fluxes and identify which parts of the metabolic network are well-resolved by the experimental data. nih.gov The development of robust computational workflows ensures that the interpretation of tracer data is both accurate and statistically sound, moving from qualitative observations to quantitative understanding of metabolic systems. nih.govtum.de

Expanding the Application of L-Phenylalanine (2-¹³C) to Novel Biological Systems and Physiologies

While traditionally used in core metabolic studies, L-Phenylalanine (2-¹³C) and other labeled amino acids are now being applied to investigate an expanding range of biological systems and disease states. This expansion is uncovering new details about the role of amino acid metabolism in complex physiological and pathological processes.

One major area of application is in cancer research. Cancer cells exhibit reprogrammed metabolism, and tracing the fate of amino acids like phenylalanine can reveal key metabolic pathways that support tumor growth. nih.gov For example, studies using L-[ring-¹³C₆]-Phenylalanine in non-small cell lung carcinoma xenograft models have used mass spectrometry imaging to map the spatial and temporal distribution of the tracer and its metabolite, tyrosine. nih.gov This approach revealed that both labeled compounds were more abundant in viable tumor regions, providing a new way to understand amino acid metabolism within the tumor microenvironment. nih.gov

In structural biology, site-specific labeling of phenylalanine is enabling NMR studies of large macromolecular complexes that were previously intractable. uah.edu Aromatic amino acids are often found in protein cores and at important interaction interfaces, making them excellent probes. uah.edu By incorporating specifically labeled phenylalanine, researchers can simplify complex NMR spectra and obtain high-resolution structural and dynamic information. nih.gov

Furthermore, ¹³C tracer analysis is being used to dissect the metabolic checkpoints in the differentiation and function of immune cells, such as human CD8+ T cells. frontiersin.org Such studies can reveal how metabolic reprogramming governs the transition between different cell states, from naïve to effector or exhausted T cells. frontiersin.org The application of ¹³C-labeled tracers is also crucial in neuroscience for understanding the unique metabolic physiology of neural cells. frontiersin.orgnih.gov

These examples highlight a clear trend: the application of L-Phenylalanine (2-¹³C) and related tracers is moving beyond foundational biochemistry to address specific questions in disease biology, immunology, and structural biology, providing critical insights into complex systems.

Q & A

Q. What are the primary applications of L-Phenylalanine (2-13C) in metabolic studies?

L-Phenylalanine (2-13C) is a stable isotope tracer used to investigate phenylalanine metabolism in microbial or mammalian systems. Key applications include:

- Metabolic Flux Analysis (MFA): Tracking carbon flow through the shikimate pathway or phenylalanine-derived secondary metabolite biosynthesis (e.g., flavonoids, alkaloids) .

- Isotope-Labeled Internal Standards: Quantifying phenylalanine in complex biological matrices via GC- or LC-MS, where the 2-13C label minimizes interference from natural abundance isotopes .

- Enzyme Mechanism Studies: Resolving kinetic parameters of enzymes like L-phenylalanine dehydrogenase, which catalyzes oxidative deamination to phenylpyruvate (2-13C) .

Methodology:

- Sample Preparation: Incubate microbial cultures (e.g., E. coli) with L-Phenylalanine (2-13C) under controlled conditions.

- Analysis: Extract metabolites, derivatize, and analyze using MS with isotope-specific fragmentation patterns .

Q. How does the 2-13C labeling position influence experimental design compared to other isotopologues?

The 2-13C label targets the α-carbon of phenylalanine, making it critical for studies on:

- Phenylpyruvate Formation: Tracing the fate of the α-carbon during oxidative deamination by L-phenylalanine dehydrogenase .

- Cross-Talk with Central Carbon Metabolism: The 2-13C label integrates into the TCA cycle via acetyl-CoA, enabling flux measurements in interconnected pathways .

Key Considerations:

- Label Specificity: Unlike uniformly labeled 13C6-phenylalanine, the 2-13C variant avoids confounding signals from downstream metabolites (e.g., tyrosine or tryptophan) .

- Pathway Resolution: Combine with positional labels (e.g., 1-13C glucose) to disentangle parallel metabolic routes .

Advanced Research Questions

Q. How to design a metabolic flux analysis (MFA) experiment using L-Phenylalanine (2-13C)?

Experimental Framework:

Culture Conditions: Use chemostats or batch fermentations with defined media containing L-Phenylalanine (2-13C). Optimize labeling time to achieve isotopic steady state .

Sampling: Collect extracellular metabolites and intracellular extracts at multiple timepoints. Quench metabolism rapidly (e.g., cold methanol) to preserve labeling patterns .

Analytical Workflow:

- GC-MS: Derivatize phenylalanine and related metabolites (e.g., phenylpyruvate) for 13C enrichment analysis.

- LC-HRMS: Resolve isotopomers with high mass accuracy .

Computational Modeling: Use software like 13C-FLUX or INCA to reconstruct flux maps, validating against extracellular flux data (e.g., substrate uptake rates) .

Pitfalls to Avoid:

- Isotopic Dilution: Account for natural abundance 13C in unlabeled media components.

- Compartmentalization: Adjust models if phenylalanine pools differ between organelles (e.g., cytosol vs. mitochondria) .

Q. How to resolve discrepancies in isotopic enrichment data from L-Phenylalanine (2-13C) studies?

Common Sources of Contradictions:

- Incomplete Labeling: Ensure isotopic steady state by extending labeling duration or using pulse-chase protocols .

- Analytical Variability: Normalize MS data to internal standards (e.g., L-Phenylalanine-13C6) to correct for instrument drift .

- Pathway Redundancy: Use parallel labeling (e.g., 13C-glucose + 2H-phenylalanine) to distinguish overlapping fluxes .

Validation Strategies:

- Triangulation: Cross-check flux estimates with enzyme activity assays or transcriptomics data.

- Error Propagation Analysis: Quantify uncertainty in flux values using Monte Carlo simulations .

Q. What enzymatic or chemical methods optimize synthesis of high-purity L-Phenylalanine (2-13C)?

Synthesis Routes:

Microbial Fermentation:

- Strain Selection: Engineered E. coli or Corynebacterium glutamicum with enhanced shikimate pathway flux .

- Isotope Incorporation: Feed 13C-labeled precursors (e.g., 13C-glucose) to ensure site-specific labeling .

Chemical Synthesis:

Quality Control:

Q. How to adapt L-Phenylalanine (2-13C) for real-time detection in dynamic systems?

Advanced Sensor Technologies:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten